2-(Morpholin-4-yl)butanedihydrazide
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Overview
Description
2-(Morpholin-4-yl)butanedihydrazide is an organic compound with the molecular formula C₈H₁₇N₅O₃ It is characterized by the presence of a morpholine ring and two hydrazide groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)butanedihydrazide typically involves the reaction of morpholine with butanedihydrazide under controlled conditions. One common method includes:
Starting Materials: Morpholine and butanedihydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-4-yl)butanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-(Morpholin-4-yl)butanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)butanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
2-(Morpholin-4-yl)ethanohydrazide: Similar structure but with a shorter carbon chain.
2-(Piperidin-4-yl)butanedihydrazide: Contains a piperidine ring instead of a morpholine ring.
2-(Morpholin-4-yl)propanehydrazide: Similar structure but with a different carbon chain length.
Uniqueness: 2-(Morpholin-4-yl)butanedihydrazide is unique due to its specific combination of a morpholine ring and butanedihydrazide backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-morpholin-4-ylbutanedihydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-11-7(14)5-6(8(15)12-10)13-1-3-16-4-2-13/h6H,1-5,9-10H2,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPLEOQUZBSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NN)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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